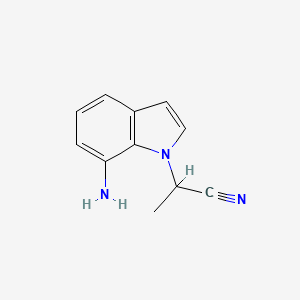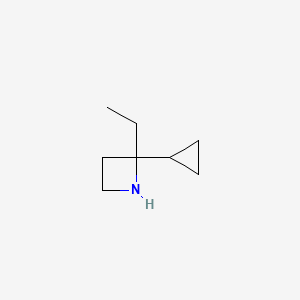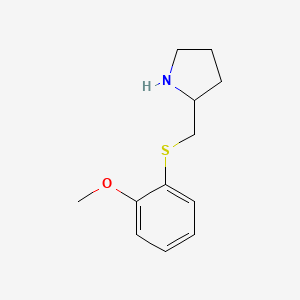
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a 2-methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine typically involves the reaction of 2-methoxyphenylthiol with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyphenylthiol reacts with a halomethylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A similar compound with a pyrrolidine ring but without the methoxyphenylthio group.
Thiophene derivatives: Compounds with a sulfur atom in a five-membered ring, similar to the thioether group in 2-(((2-Methoxyphenyl)thio)methyl)pyrrolidine.
Uniqueness
This compound is unique due to the presence of both a pyrrolidine ring and a methoxyphenylthio group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C12H17NOS/c1-14-11-6-2-3-7-12(11)15-9-10-5-4-8-13-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
JGPJJTSSKAVRKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



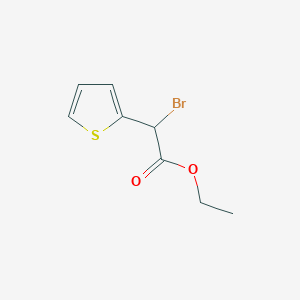


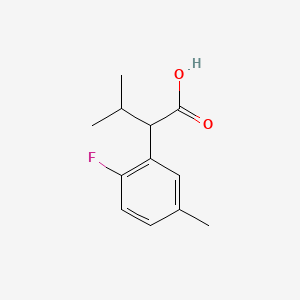

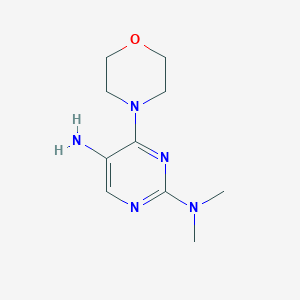

![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
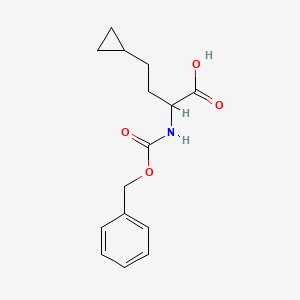
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)

